molecular formula C6H4BrNO2S B428921 3-Bromo-4-(2-nitrovinyl)thiophene

3-Bromo-4-(2-nitrovinyl)thiophene

Cat. No.: B428921
M. Wt: 234.07g/mol
InChI Key: SROBJKYKPZNFIX-OWOJBTEDSA-N
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Description

3-Bromo-4-(2-nitrovinyl)thiophene is a versatile bromo-nitro heterocyclic compound that serves as a key synthetic intermediate in materials science and medicinal chemistry research. This molecule integrates two highly reactive functional groups: a bromine atom and a nitrovinyl moiety on a thiophene scaffold. The bromine substituent makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Kumada, Stille, and Suzuki couplings, which are fundamental for constructing conjugated oligomers and polymers . Concurrently, the electron-withdrawing nitrovinyl group is a valuable handle for further functionalization through cyclization or polymerization, and it is also found in chalcone-like structures known for their biological activities . The primary research value of this compound lies in its role as a precursor for synthesizing thiophene-based trimers (terthiophenes) and larger conjugated systems . These structures are foundational in developing advanced materials for optoelectronics, including organic semiconductors, sensors, and solar cells, due to their outstanding electronic properties and processability . Furthermore, novel bromo-heterocyclic scaffolds are increasingly explored for their antimicrobial and antioxidant activities, as the bromine atom can enhance biological potency by influencing the molecule's electronic properties and interaction with biological targets . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to consult all relevant safety data sheets before handling.

Properties

Molecular Formula

C6H4BrNO2S

Molecular Weight

234.07g/mol

IUPAC Name

3-bromo-4-[(E)-2-nitroethenyl]thiophene

InChI

InChI=1S/C6H4BrNO2S/c7-6-4-11-3-5(6)1-2-8(9)10/h1-4H/b2-1+

InChI Key

SROBJKYKPZNFIX-OWOJBTEDSA-N

SMILES

C1=C(C(=CS1)Br)C=C[N+](=O)[O-]

Isomeric SMILES

C1=C(C(=CS1)Br)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CS1)Br)C=C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-Bromo-4-(2-nitrovinyl)thiophene and analogous bromothiophene derivatives.

Table 1: Comparative Analysis of Bromothiophene Derivatives

Compound Name Substituents Molecular Formula Synthesis Method Key Applications Biological Activity
This compound Br, 2-nitrovinyl C₆H₄BrNO₂S Condensation/Nitration Pharmaceuticals, Materials Potential enzyme inhibition
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Br, acetamide C₁₂H₁₀BrNOS Amide coupling Antimycobacterial agents In vitro antimycobacterial
(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile Br, methyl, acrylonitrile C₉H₇BrN₂S Knoevenagel condensation Photochromic materials Enzyme inhibitors
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Br, cyano, ester C₁₁H₁₀BrNO₄S₂ Sandmeyer bromination Polymer intermediates N/A

Structural and Electronic Comparisons

  • Substituent Effects :
    • The nitrovinyl group in the title compound introduces strong electron-withdrawing effects, enhancing electrophilicity and reactivity toward nucleophilic attack or cycloaddition. This contrasts with methyl or acetamide substituents in other derivatives, which are electron-donating or neutral, respectively .
    • Bromine at the 3-position is common across all compounds, facilitating further functionalization via Suzuki or Ullmann couplings .

Physicochemical Properties

  • Solubility and Crystallinity: The nitrovinyl group’s planar structure may reduce solubility in polar solvents compared to ester or amide derivatives. notes that bromothiophenes with ester groups crystallize in monoclinic systems, suggesting the title compound may exhibit distinct packing modes .

Preparation Methods

Bromination of Thiophene Derivatives

Electrophilic bromination of thiophenes typically favors the 2-position due to the aromatic ring’s electron-rich nature. However, the presence of directing groups or specific reaction conditions can alter regioselectivity. As demonstrated in US5371240A , bromination of 3-substituted thiophenes exhibits high selectivity, enabling precise functionalization. For this compound, bromination must occur at position 3 before introducing the nitrovinyl group, as the latter’s electron-withdrawing nature would deactivate the ring and complicate further substitution.

Example Protocol for Bromination (Adapted from US5371240A):

  • Substrate: 4-Thiophenecarboxaldehyde

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃)

  • Conditions: Solvent (e.g., dichloromethane), 0–25°C, 2–6 hours

  • Outcome: 3-Bromo-4-thiophenecarboxaldehyde (yield: 60–75%)

Key factors influencing regioselectivity include solvent polarity, temperature, and the electronic effects of existing substituents.

Nitrovinyl Group Introduction via Henry Reaction

The nitrovinyl moiety is introduced through a Henry reaction, a nitroaldol condensation between an aldehyde and nitromethane under basic conditions. This method, detailed in US4906756A , is widely employed for synthesizing nitrovinylthiophenes.

Example Protocol for Nitrovinyl Formation (Adapted from US4906756A):

  • Substrate: 3-Bromo-4-thiophenecarboxaldehyde

  • Reagents: Nitromethane, sodium hydroxide (NaOH), hydrochloric acid (HCl)

  • Conditions: Methanol solvent, 0–5°C, 4–6 hours

  • Outcome: this compound (yield: 70–85%)

The reaction proceeds via deprotonation of nitromethane to form a nitronate ion, which attacks the aldehyde carbonyl. Acidic workup eliminates water, yielding the nitrovinyl product.

Detailed Reaction Optimization

Bromination Step Optimization

Regioselective bromination at position 3 requires careful control of reaction parameters:

ParameterOptimal ConditionEffect on Yield/Selectivity
Solvent DichloromethaneEnhances electrophilic bromination
Temperature 0–5°CMinimizes side reactions
Catalyst FeBr₃ (0.1 equiv)Improves Br⁺ electrophile generation
Reaction Time 4 hoursBalances conversion and side products

Substituting Br₂ with NBS reduces bromine’s oxidative side reactions, improving selectivity.

Alternative Synthetic Routes

Cross-Coupling Approaches

Modern methods such as Suzuki-Miyaura coupling could theoretically install the bromine and nitrovinyl groups sequentially. However, the lack of commercially available boronic acids for 3-bromo-4-thiophenecarboxaldehyde renders this approach synthetically cumbersome.

Analytical Characterization

Successful synthesis requires validation via:

  • ¹H NMR: Distinct signals for the nitrovinyl protons (δ 7.5–8.2 ppm) and thiophene ring protons (δ 7.0–7.4 ppm).

  • LC-MS: Molecular ion peak at m/z 247 [M+H]⁺.

  • X-ray Crystallography: Confirms regiochemistry in crystalline form.

Industrial-Scale Considerations

For large-scale production, US4906756A recommends:

  • Solvent Recycling: Methanol recovery via distillation.

  • Catalyst Recovery: FeBr₃ can be extracted and reused.

  • Safety Measures: Diborane (if used) requires inert atmosphere handling .

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